molecular formula C12H15FN2 B7967486 7-Fluorospiro[indoline-3,4'-piperidine]

7-Fluorospiro[indoline-3,4'-piperidine]

Cat. No.: B7967486
M. Wt: 206.26 g/mol
InChI Key: XUMYFUDRMKXBKG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Biology and Medicinal Chemistry

Spirocyclic systems are ring structures in which two rings are fused through a single, shared atom. chembuyersguide.com This feature confers a rigid conformational arrangement, which can be highly advantageous in drug design. synquestlabs.comchemscene.com Unlike more flexible molecules, the constrained nature of spirocycles allows for a more precise orientation of functional groups, enabling optimized interactions with biological targets such as proteins and enzymes. chembuyersguide.com

The inherent three-dimensionality of spirocyclic scaffolds is a key advantage over largely planar aromatic systems. chembuyersguide.com This spatial complexity allows for greater shape complementarity with the binding sites of biological targets, which are themselves three-dimensional. chembuyersguide.comchemscene.com Furthermore, incorporating spirocycles into a molecule increases its fraction of sp³-hybridized carbons (Fsp³). chemenu.comsynquestlabs.com A higher Fsp³ value is often correlated with improved physicochemical properties, such as increased solubility and better metabolic stability, which can lead to more favorable pharmacokinetic profiles and a higher probability of success in clinical development. chemenu.comsynquestlabs.com

Spirocyclic motifs are prevalent in numerous natural products, which have evolved to interact with biological systems. chembuyersguide.comsynquestlabs.com This natural precedent underscores their potential as "privileged scaffolds"—frameworks that are capable of binding to multiple biological targets with high affinity. chemscene.com Consequently, the synthesis and application of spirocycles have become a major focus in medicinal chemistry to explore novel chemical space and develop new therapeutic agents. chemscene.comsynquestlabs.com

The Spiro[indoline-3,4'-piperidine] (B44651) Motif as a Privileged Scaffold in Drug Discovery

The spiro[indoline-3,4'-piperidine] motif is recognized as a privileged scaffold due to its frequent appearance in biologically active compounds and approved drugs. hxchem.net Spiroindolines and the closely related spirooxindoles are an important class of compounds found in a variety of natural alkaloids and have demonstrated a broad spectrum of biological activities, including antitumor and antiviral properties. hxchem.netnih.gov

The synthesis of spiro[indoline-3,4'-piperidine] derivatives is of significant interest to organic and medicinal chemists due to their therapeutic potential. researchgate.net For instance, compounds incorporating this scaffold have been investigated as potential antidepressants, anticonvulsants, and tranquilizers. beilstein-journals.org More recently, derivatives of spiro[indoline-3,4'-piperidine]-2-one have been designed and evaluated as potent and selective inhibitors of c-Met and ALK, which are important receptor tyrosine kinases implicated in various human cancers. researchgate.netbldpharm.com The versatility of this scaffold allows it to serve as a foundational structure for building diverse and complex molecules, making it a valuable tool in the development of new therapeutics. hxchem.net

Strategic Role of Fluorination in Molecular Design within Spirocyclic Frameworks

Fluorination, the process of introducing fluorine atoms into a molecule, is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. sigmaaldrich.com

Introducing fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa). tcichemicals.com For example, selective fluorination can block sites of metabolism, thereby increasing the half-life of a drug in the body. It can also alter the conformation of a molecule or enhance its binding affinity to a target protein through favorable electrostatic interactions. sigmaaldrich.comtcichemicals.com

Within spirocyclic frameworks, fluorination can be used to fine-tune the electronic properties and biological activity of the scaffold. tcichemicals.com The strategic placement of a fluorine atom on a ring system like spiro[indoline-3,4'-piperidine] can lead to improved potency, selectivity, and pharmacokinetic profiles. tcichemicals.com Given that approximately 25-30% of modern drugs contain fluorine, the application of fluorination strategies to novel scaffolds like spiro[indoline-3,4'-piperidine] is a promising avenue for the discovery of new and improved therapeutic agents. nih.gov

While direct research on the unprotected 7-Fluorospiro[indoline-3,4'-piperidine] is limited, its significance as a building block is evident from the commercial availability of its derivatives. These compounds serve as crucial intermediates for the synthesis of more complex molecules for pharmaceutical research. Below are data for key derivatives that confirm the utility of the 7-fluoro-substituted scaffold.

Interactive Data Table: 7-Fluorospiro[indoline-3,4'-piperidine] Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate synquestlabs.comsynquestlabs.com1243359-99-0C₂₀H₂₁FN₂O₂340.398
7-Fluorospiro[indoline-3,4'-piperidin]-2-one chemscene.comsigmaaldrich.com1707361-82-7C₁₂H₁₃FN₂O220.25

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c13-10-3-1-2-9-11(10)15-8-12(9)4-6-14-7-5-12/h1-3,14-15H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYFUDRMKXBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Spiro Indoline 3,4 Piperidine Scaffold and Its Fluorinated Derivatives

Diverse Strategies for Spirocyclic Indoline (B122111) Core Construction

The construction of the spiro[indoline-3,4'-piperidine] (B44651) core is a significant synthetic challenge that requires precise control over bond formation and stereochemistry. Researchers have developed a variety of sophisticated methods to access this scaffold, ranging from metal-catalyzed reactions to multicomponent and organocatalytic strategies.

Metal-Catalyzed Cyclization Reactions (e.g., Ag(I)/PPh3, Gold, Palladium)

Transition-metal catalysis provides powerful and efficient pathways for constructing complex molecular architectures like the spiro[indoline-3,4'-piperidine] system. These methods often proceed under mild conditions and can offer high levels of selectivity.

Silver (Ag): A notable strategy involves the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. rsc.org This method effectively generates the spiro[indole-3,4'-piperidine] (B97032) scaffold in a diastereoselective manner. rsc.org The reaction proceeds through a spiroindoleninium intermediate, which is stabilized by non-covalent cation-π-π interactions between the substrate and the catalyst-ligand complex. researchgate.net This approach has been successfully scaled to the gram level. researchgate.net

Gold (Au): Cationic gold(I) catalysts have been employed for the substitution-controlled synthesis of related spiro[indoline-3,3'-piperidine] derivatives. nih.gov This transformation highlights the capability of gold catalysis to facilitate the intricate cyclization needed to form spiro-indoline systems. nih.gov

Palladium (Pd): Palladium catalysis is instrumental in constructing the spiro-indoline core through cascade reactions. A one-pot synthesis of spiro(indoline-3,2′-quinazolin)-2-one derivatives has been developed using a palladium-catalyzed cascade that forms one C-C and two C-N bonds in a single operation. rsc.org Additionally, palladium on carbon (Pd/C) is a standard catalyst used for the reduction of a nitro group precursor during the formation of the indoline ring system in related spiro[indoline-3,4'-piperidine] syntheses. google.com

Catalyst SystemSubstrate TypeProduct ScaffoldKey Feature
Ag(I)/PPh₃ Tryptamine-ynamidespiro[indole-3,4'-piperidine]Diastereoselective cycloisomerization rsc.org
Gold(I) Ynamide-bearing substratespiro[indoline-3,3'-piperidine]Substitution-controlled cyclization nih.gov
Palladium o-haloanilines, isatinsspiro(indoline-3,2′-quinazolin)-2-oneCascade reaction forming multiple bonds rsc.org

Multicomponent Reaction (MCR) Protocols for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. This strategy is exceptionally well-suited for rapidly building the molecular complexity inherent in the spiro[indoline-3,4'-piperidine] scaffold. A common and effective starting point for these reactions is isatin (B1672199) (or its derivatives), which contains the core structure needed for the indoline portion of the target. researchgate.net

These MCRs often proceed as a cascade of reactions. For instance, a typical sequence might begin with a base-catalyzed Knoevenagel condensation between an isatin derivative and a compound with an active methylene (B1212753) group. academie-sciences.fr This is followed by a Michael addition of a third component, and the sequence concludes with an intramolecular cyclization to yield the final, complex spirooxindole product. academie-sciences.fr Spirooxindoles are immediate precursors to spiroindolines, which can be obtained through subsequent reduction. This approach allows for significant structural diversity, as a wide array of isatins and other reaction partners can be employed. researchgate.net

Organocatalytic Approaches to Spiroindoline Systems

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of spiroindoline systems. These methods avoid the use of potentially toxic or expensive metals and can provide access to chiral compounds with high enantioselectivity.

Cascade reactions are also central to organocatalytic strategies. The asymmetric synthesis of pharmacologically relevant piperidine-fused spiro-oxindoles has been achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade. researchgate.net Similarly, chiral quinidine-derived squaramide catalysts have been used to facilitate three-component cascade reactions of isatins, malononitrile (B47326) (or cyanoacetate), and other partners to produce spirooxindole derivatives with excellent yields and high enantiomeric excess. researchgate.net

Stereoselective and Enantioselective Synthetic Control

Achieving stereochemical control is paramount in the synthesis of complex, three-dimensional molecules like spiro[indoline-3,4'-piperidine]. Both diastereoselectivity (controlling the relative configuration of multiple stereocenters) and enantioselectivity (controlling the formation of one of two mirror-image isomers) are critical.

Diastereoselective Control: Metal-catalyzed methods have proven effective for achieving diastereoselectivity. The Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides, for example, proceeds in a diastereoselective fashion to furnish the spiro[indole-3,4'-piperidine] scaffold. rsc.orgresearchgate.net

Enantioselective Control: Organocatalysis is the premier strategy for achieving high levels of enantioselectivity. By using chiral organic catalysts, such as derivatives of natural alkaloids like quinidine, chemists can guide the reaction pathway to favor the formation of one enantiomer over the other. researchgate.net Asymmetric three-component cascade reactions have been developed that yield spirooxindole products with enantiomeric excesses (ee) often exceeding 90%. researchgate.net Rhodium-catalyzed asymmetric reactions have also been reported for the synthesis of enantioenriched 3-substituted piperidines, demonstrating a pathway to constructing the chiral piperidine (B6355638) portion of the scaffold.

Continuous Flow Synthesis for Enhanced Efficiency and Sustainability

Continuous flow (CF) chemistry represents a modern and efficient approach to chemical synthesis. In a CF system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. This technology offers several advantages over traditional batch processing, including improved safety, scalability, and reduced waste. The development of CF techniques has been applied to the synthesis of spiro-indoline derivatives, such as spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones, demonstrating its utility as a cost-effective and environmentally benign method for producing these complex scaffolds.

Targeted Fluorination Techniques for Spiro[indoline-3,4'-piperidine] Derivatives

The introduction of a fluorine atom at the 7-position of the indoline ring imparts unique properties to the spiro[indoline-3,4'-piperidine] scaffold. The most direct and widely practiced strategy to achieve this is not through late-stage fluorination of the pre-formed spirocycle, but rather by employing a fluorinated building block from the outset of the synthesis.

The key precursor for this approach is 7-fluoroisatin (B1296980) . chemicalbook.comtntech.edu This compound can be synthesized and then used as the starting material in the various cyclization and multicomponent reactions described in the preceding sections. researchgate.netacademie-sciences.fr For example, a three-component reaction involving 5-fluoro-isatin has been used to generate novel fluorinated spirooxindoles. frontiersin.org Following the construction of the 7-fluoro-spirooxindole-piperidine core, a final reduction step converts the oxindole (B195798) to the desired indoline. The synthesis of 7-fluoroindole (B1333265) itself, another potential precursor, is also well-documented. chemicalbook.comossila.com

While late-stage C-H fluorination is an active area of research, its application to complex scaffolds can be challenging. rsc.orgnih.gov Electrophilic fluorinating reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are powerful tools for introducing fluorine into molecules, but controlling the position of fluorination on a complex structure can be difficult. acs.orgwikipedia.orgalfa-chemistry.com Therefore, the building block approach starting with a pre-fluorinated material like 7-fluoroisatin remains the most reliable and strategic method for synthesizing 7-fluorospiro[indoline-3,4'-piperidine].

StrategyDescriptionKey Reagent/PrecursorAdvantage
Building Block Approach Synthesis begins with an already fluorinated starting material.7-Fluoroisatin chemicalbook.comtntech.eduHigh regioselectivity, reliable, utilizes established spiro-cyclization methods.
Late-Stage Fluorination (Research Area) Direct fluorination of an existing C-H bond on a complex molecule.Selectfluor, NFSI wikipedia.orgalfa-chemistry.comPotentially more step-economical, but challenges with selectivity on complex scaffolds. rsc.org

Electrophilic Fluorination Strategies for Spiroindoline Derivatives

Electrophilic fluorination is a primary strategy for the direct introduction of a fluorine atom onto a nucleophilic carbon center. wikipedia.org This approach utilizes reagents with an electron-deficient fluorine atom, typically bonded to a highly electronegative element like nitrogen (N-F reagents). wikipedia.orgyoutube.com These N-F reagents are generally more stable, safer, and more economical than older fluorinating agents like elemental fluorine. wikipedia.org

Commonly employed electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgwikipedia.orgsigmaaldrich.com Selectfluor is an air- and moisture-stable salt known for its user-friendliness and broad reactivity, enabling the one-step fluorination of diverse organic substrates. wikipedia.orgsigmaaldrich.com These reagents can be used for the direct C-H fluorination of activated positions, such as the C-3 position of oxindoles, which are structurally related to indolines. rsc.org The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway, depending on the substrate and conditions. wikipedia.orgnih.gov For instance, studies on the fluorination of stilbenes with Selectfluor suggest an SET/fluorine atom transfer mechanism, while kinetic studies on 1,3-dicarbonyl compounds point towards an SN2 pathway. wikipedia.org

Table 1: Common Electrophilic N-F Fluorinating Agents

Reagent Name Abbreviation Structure Key Features
N-Fluorobenzenesulfonimide NFSI C12H10FNO4S2 Effective and commonly used neutral reagent. wikipedia.org
Selectfluor™ F-TEDA-BF4 C7H14B2ClF9N2 Cationic, highly versatile, stable, and user-friendly. wikipedia.orgsigmaaldrich.com
N-Fluoro-o-benzenedisulfonimide NFOBS C6H4FNO4S2 A neutral fluorinating agent. wikipedia.org

Nucleophilic Displacement of Fluorine in Spiroindoline Precursors

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to form aryl-fluorine bonds and can be applied to the synthesis of fluorinated spiroindolines. libretexts.org In a typical SNAr reaction, a nucleophile attacks an electron-poor aromatic ring that bears a good leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com

A practical application of this principle is the synthesis of 1-(4-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]. This reaction involves the nucleophilic attack of the indoline nitrogen from 1'-methylspiro[indoline-3,4'-piperidine] onto 1,4-difluorobenzene, where one fluorine atom acts as the leaving group. google.com This approach highlights the utility of nucleophilic displacement in assembling the target fluorinated spirocyclic system. google.com

Gem-Difluorination Approaches in Spiroindoline Synthesis

The introduction of a gem-difluoro (-CF2-) group into organic molecules is of great interest as it can serve as a metabolically stable mimic of a carbonyl or ether group. Recent advancements have led to innovative methods for constructing gem-difluorinated spiroindolines.

A notable strategy involves a catalyst-free gem-difluorination/spirocyclization cascade reaction of indole-2-carboxamides. acs.orgnih.gov This method uses Selectfluor, which uniquely functions as both the electrophilic fluorine source and a precursor to an alkaline accelerator, facilitating the reaction under mild conditions. acs.orgnih.gov The process is operationally simple and utilizes readily available starting materials to produce gem-difluorinated C2-spiroindolines. acs.orgnih.gov These products can be further hydrolyzed to yield 2-spiropseudoindoxyls. acs.org Other methods for creating gem-difluoro groups include the difluorohydroxylation of indoles using Selectfluor and various strategies for the functionalization of gem-difluoroalkenes. acs.orgnih.gov

Table 2: Example of Gem-Difluorination/Spirocyclization Reaction

Starting Material Reagent Conditions Product Type Key Finding Reference
Indole-2-carboxamides Selectfluor Catalyst-free, mild conditions Gem-difluorinated C2-spiroindolines Selectfluor acts as both fluorinating agent and alkaline accelerator precursor. acs.org, nih.gov

Chemical Derivatization and Functionalization of the Spiro[indoline-3,4'-piperidine] Core

Once the core spiro[indoline-3,4'-piperidine] scaffold is synthesized, its chemical derivatization and functionalization are crucial for tuning its properties and for conducting structure-activity relationship (SAR) studies in drug discovery programs. researchgate.netnih.gov

Post-Cyclization Transformations of Spiroindoleninium Intermediates

The synthesis of the spiro[indoline-3,4'-piperidine] scaffold can be achieved through metal-catalyzed cycloisomerization reactions. For example, a silver(I)-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides has been developed to access this framework. researchgate.netnih.gov A key feature of this transformation is the formation of a spiroindoleninium intermediate. researchgate.net The stabilization of this cationic intermediate, often through non-covalent cation-π-π interactions with the catalyst-ligand complex, is critical for controlling the reaction pathway and achieving high diastereoselectivity. researchgate.net The subsequent trapping of this reactive spiroindoleninium species by a nucleophile constitutes the final, crucial transformation that locks in the spirocyclic structure, making the entire sequence a powerful method for constructing these complex architectures. researchgate.netnih.gov

C2-Position Derivatization for Structure-Activity Relationship (SAR) Studies

The functionalization of the spiroindoline core is essential for exploring its biological potential. researchgate.netnih.gov For example, novel spiroindoline derivatives have been identified as potent inducers of oligodendrocyte progenitor cell (OPC) differentiation, which is a promising strategy for treating demyelinating diseases like multiple sclerosis. nih.gov In such studies, the exploration of SAR through systematic chemical modification led to compounds with significantly improved potency. researchgate.netnih.gov

The C2 position of the indoline ring is a common and synthetically accessible site for derivatization. nih.govacs.org Specific asymmetric synthetic routes have been designed to produce carbocyclic spiroindolines that serve as ideal substrates for subsequent C2 functionalization. nih.govacs.org This allows for the facile introduction of a diverse range of substituents at this position, enabling comprehensive SAR studies to optimize the compound's biological activity profile. nih.govacs.org The ability to readily modify the C2 position is therefore a key enabling feature for the development of spiro[indoline-3,4'-piperidine]-based therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Recognition of 7 Fluorospiro Indoline 3,4 Piperidine and Analogues

Influence of Spirocyclic Conformational Rigidity on Biological Target Binding Specificity

The defining characteristic of the spiro[indoline-3,4'-piperidine] (B44651) framework is the spirocyclic junction, where the indoline (B122111) and piperidine (B6355638) rings share a single carbon atom. This structural feature imparts significant conformational rigidity compared to more flexible, non-spirocyclic analogues. The rigidity of the spirocyclic system reduces the number of freely rotatable bonds, which can enhance the pharmacokinetic profile and improve the efficacy of interaction with biological targets like enzymes or receptors. bepls.com By locking the relative orientation of the two heterocyclic rings, the spiro scaffold presents a well-defined three-dimensional pharmacophore to the binding site, minimizing the entropic penalty upon binding and potentially leading to higher affinity and specificity. bepls.com

The spiro-indole framework is a prominent feature in a variety of natural alkaloids and has been recognized for its pharmaceutical importance. nih.gov The synthesis of these complex spiro-heterocycles is a subject of considerable interest in organic chemistry, as they serve as key building blocks for biologically active compounds. nih.govresearchgate.net The constrained geometry of the spiro[indoline-3,4'-piperidine] core allows for precise positioning of functional groups in space, which is critical for specific molecular recognition by a biological target. This inherent structural constraint is a key advantage in drug design, enabling the development of molecules that can selectively fit into a specific binding pocket while avoiding interactions with off-target proteins.

Elucidation of Substituent Effects on Biological Target Modulation

The biological activity of spiro[indoline-3,4'-piperidine] analogues can be finely tuned by introducing various substituents onto the indoline and piperidine rings. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and functional activity at the target protein.

Indoline Ring Modifications and their Impact on Activity

Modifications to the indoline ring system have been shown to significantly impact the biological activity of this class of compounds. Research into novel spiro-3-indolin-2-one derivatives has demonstrated that substitutions on the aromatic portion of the indoline ring are a key determinant of antiproliferative activity. nih.gov For instance, the introduction of a chlorine atom onto the indoline ring was found to enhance antiproliferative properties against certain cancer cell lines when compared to the unsubstituted analogues. nih.gov

Furthermore, the attachment of larger, substituted aromatic systems at the N1-position of the indoline ring has led to the discovery of potent dual inhibitors of c-Met and ALK kinases. nih.gov A series of aminopyridyl and aminopyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed where these complex groups, attached via an ether linkage, play a crucial role in binding to the kinase domains. nih.gov The nature and substitution pattern of these extended groups are critical for achieving high potency and selectivity. The synthesis of diverse dispiro[indoline-3,2'-quinoline-3',3''-indoline] and related structures further highlights that various substituents on the isatin (B1672199) (indoline-2,3-dione) precursor, including electron-donating and electron-withdrawing groups, can be successfully incorporated, leading to a wide range of compounds with potential biological activities. beilstein-journals.orgresearchgate.net

Table 1: Antiproliferative Activity of Selected Spiro-3-indolin-2-one Analogues Data sourced from a study on 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones. nih.gov

CompoundSubstituentsIC₅₀ (µM) vs. MCF7IC₅₀ (µM) vs. A431IC₅₀ (µM) vs. PaCa-2
6fR = 4-ClC₆H₄, R' = Me, R'' = H4.3754.95812.500
6jR = 4-BrC₆H₄, R' = Et, R'' = H4.8994.1128.830
6kR = 4-BrC₆H₄, R' = Et, R'' = Cl4.9812.9668.830
6lR = 4-ClC₆H₄, R' = Et, R'' = Cl3.9863.6949.043
6mR = 4-BrC₆H₄, R' = Me, R'' = H3.5972.4349.871
Sunitinib (B231) (Reference)-3.97-16.91
5-Fluorouracil (Reference)-3.1523.44-

Piperidine Ring Substitutions and SAR Correlations

Substitutions on the piperidine ring, particularly at the nitrogen atom (1'-position), are a common strategy for modulating the pharmacological properties of spiro[indoline-3,4'-piperidine] derivatives. A patent for this class of compounds describes various substitutions at the 1'-position, including small alkyl groups like methyl, as well as cyano and phenyl groups, which result in compounds with antidepressant and anticonvulsant activities. google.com The nature of the substituent at this position is critical for defining the compound's interaction with its specific biological target. For example, in the development of vasopressin V1a receptor antagonists, modifications at the 1'-position of the piperidine ring were key to achieving the desired pharmacological profile. google.com

Specific Role of Fluorine Substitution (e.g., 7-position, 5-position) on SAR

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. nih.govrsc.org Fluorine substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. mdpi.com Adding a fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's half-life. mdpi.com

In the context of the spiro[indoline-3,4'-piperidine] scaffold, fluorine substitution on the indoline ring has been explored to modulate activity. A patent describes analogues with fluorine at the 5-position and the 7-position, indicating the importance of these locations for influencing the compound's properties. google.com The specific placement of fluorine is crucial; its electron-withdrawing nature can influence the acidity of nearby protons (like the indoline N-H) and alter the electronic character of the aromatic ring, which can affect pi-stacking interactions or hydrogen bond accepting capabilities within a protein's binding site.

While fluorine is often beneficial, its effect is not universally positive. In some chemical series, fluorine substitution has been shown to have a detrimental effect on binding affinity. nih.gov For example, in a study on classical cannabinoids, replacing a hydroxyl group with fluorine at a key position significantly decreased CB1 receptor binding. nih.govnih.gov This underscores that the impact of fluorination is highly context-dependent. In a series of potent c-Met/ALK inhibitors based on the spiro[indoline-3,4'-piperidine] scaffold, a 2,6-dichloro-3-fluorophenyl group was identified as a key component for high efficacy, demonstrating a successful application of fluorine substitution to enhance desired biological activity. nih.gov

Table 2: In Vitro Activity of Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones Data sourced from a study on c-Met/ALK inhibitors. nih.gov

CompoundStructure/Modificationc-Met IC₅₀ (nM)ALK IC₅₀ (nM)GTL-16 Cellular IC₅₀ (nM)
5a(S)-stereoisomer of benzylic ether1.53.3180
5b (SMU-B)(R)-stereoisomer of benzylic ether1.22.833
7aNo α-methyl on benzylic ether110410>1000
Crizotinib (Reference)-1.6248

Stereochemical Influences on Potency, Selectivity, and Biological Activity

The spiro carbon atom in spiro[indoline-3,4'-piperidine] is a stereocenter. Furthermore, substitutions on either the indoline or piperidine rings can introduce additional chiral centers, making stereochemistry a critical factor in determining the biological activity of these compounds. The three-dimensional arrangement of atoms is paramount for precise interaction with chiral biological macromolecules like proteins.

The synthesis of these molecules often requires stereo-selective methods to produce a single desired stereoisomer. mdpi.com Research has shown that different stereoisomers of the same compound can exhibit vastly different potency and selectivity. In the development of c-Met/ALK inhibitors, a pair of enantiomers at a chiral center in a side chain attached to the indoline ring showed a significant difference in activity. nih.gov The (R)-stereoisomer (compound 5b) was identified as the more potent and efficacious inhibitor, demonstrating superior cellular activity compared to its (S)-counterpart (compound 5a). nih.gov The study suggested that a specific U-shaped binding conformation was necessary for activity, and only the correct stereoisomer could adopt this bioactive shape effectively. The removal of the chiral center altogether led to a dramatic loss of activity, confirming the importance of that specific stereochemical feature. nih.gov Similarly, diastereoselective syntheses are often employed to control the relative configuration of multiple stereocenters within the molecule, as seen in the construction of complex dispirooxindole systems. beilstein-journals.org

Advanced Computational and Theoretical Investigations of 7 Fluorospiro Indoline 3,4 Piperidine and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in understanding the binding modes of potential drug candidates and in rational drug design.

Analysis of Hinge-Binding and Hydrophobic Packing Interactions in Kinase Targets

The spiro[indoline-3,4'-piperidine] (B44651) scaffold has been identified as a promising core for the development of kinase inhibitors. nih.govnih.gov Kinases are a critical class of enzymes that are often dysregulated in diseases like cancer, making them attractive therapeutic targets. Molecular docking studies have been crucial in elucidating how analogues of 7-Fluorospiro[indoline-3,4'-piperidine] interact with the ATP-binding site of kinases, a region that contains a flexible "hinge" segment.

For instance, in studies of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met and ALK kinase inhibitors, docking simulations have revealed key interactions. nih.govnih.gov These simulations often show that specific functional groups on the spiro[indoline-3,4'-piperidine] core form critical hydrogen bonds with the hinge region of the kinase. For example, an aminopyridyl moiety can act as a "hinge-binder," forming bidentate hydrogen bonds with backbone atoms of the kinase. nih.gov

Prediction of Binding Modes, Affinities, and Selectivity

Beyond identifying key interactions, molecular docking is extensively used to predict the precise binding mode, estimate the binding affinity, and rationalize the selectivity of compounds for different kinase targets. nih.govmdpi.com By comparing the docking scores and predicted interaction patterns of a series of analogues, researchers can build structure-activity relationships (SAR) that guide the optimization of lead compounds.

For example, docking studies on spiro[indoline-3,4'-piperidine]-2-ones targeting c-Met kinase have successfully predicted the binding poses of these inhibitors. nih.govresearchgate.net These models can explain why certain substitutions on the core structure lead to higher potency. The introduction of a fluorine atom, for instance, can alter the electronic properties and conformation of the molecule, leading to more favorable interactions and higher binding affinity.

The selectivity of these compounds for one kinase over another can also be investigated using molecular docking. By comparing the interactions of a ligand within the binding sites of different kinases, which often have subtle differences in their amino acid composition and conformation, researchers can identify the structural features that confer selectivity. This is crucial for developing drugs with fewer off-target effects.

Table 1: Predicted Interactions of a Spiro[indoline-3,4'-piperidine] Analogue with a Kinase Target
Interacting Ligand GroupKinase ResidueInteraction TypeReference
AminopyridylHinge RegionHydrogen Bonding nih.gov
Indoline (B122111) RingHydrophobic PocketHydrophobic Interaction nih.govnih.gov
Substituted Phenyl RingLipophilic PocketHydrophobic/van der Waals nih.gov
7-Fluoro GroupActive Site ResidueSpecific Contact/Hydrophobic nih.gov

Density Functional Theory (DFT) Calculations in Spiroindoline Research

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. In the context of spiroindoline chemistry, DFT calculations provide deep insights into reaction mechanisms and the nature of non-covalent interactions that are difficult to probe experimentally. researchgate.net

Mechanistic Insights into Complex Reaction Pathways

The synthesis of the spiro[indoline-3,4'-piperidine] scaffold often involves complex, multi-step reactions. DFT calculations have been employed to elucidate the mechanisms of these transformations, helping to understand the regio- and stereoselectivity observed experimentally. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the most favorable route.

For example, DFT studies on the synthesis of spirooxindole pyrrolidine/piperidine (B6355638) fused chromene aldehyde derivatives have been used to investigate the mechanism of the underlying [3+2] cycloaddition reaction. nih.gov These calculations can predict which of the possible transition states is lowest in energy, thereby explaining the observed stereochemical outcome. nih.gov Such insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to complex molecules like 7-Fluorospiro[indoline-3,4'-piperidine].

Elucidation of Non-Covalent Interactions (e.g., Cation-π-π Interactions)

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. DFT calculations are particularly well-suited for studying these subtle yet significant forces. In the context of spiroindoline chemistry, DFT has been used to investigate various non-covalent interactions, including hydrogen bonds and cation-π interactions.

One notable application is the elucidation of cation-π-π interactions during the synthesis of the spiro[indole-3,4'-piperidine] (B97032) scaffold. These interactions, where a cation is stabilized by the electron-rich π systems of aromatic rings, can play a key role in controlling the diastereoselectivity of certain reactions. DFT calculations can quantify the strength of these interactions and visualize the electron density distribution, providing a detailed picture of how these forces influence the reaction outcome.

Table 2: Applications of DFT in Spiroindoline Research
DFT ApplicationInvestigated AspectSignificanceReference
Reaction Pathway MappingEnergy of transition states and intermediatesUnderstanding reaction mechanisms and stereoselectivity nih.govnih.gov
Non-Covalent Interaction AnalysisStrength and nature of cation-π, hydrogen bondsExplaining diastereoselectivity and molecular stability

Molecular Dynamics Simulations for Conformational Flexibility and Resistance Mechanism Prediction

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational flexibility of both the ligand and its target protein over time. This is particularly important for understanding how a drug molecule behaves in a physiological environment and for predicting potential mechanisms of drug resistance.

Although specific MD simulation studies on 7-Fluorospiro[indoline-3,4'-piperidine] are not extensively reported in the available literature, the application of this technique to similar kinase inhibitors provides a framework for its potential use. MD simulations can be employed to explore the different conformations that the spiro[indoline-3,4'-piperidine] scaffold can adopt and how these conformations influence its binding to a kinase.

By simulating the ligand-protein complex over nanoseconds or even microseconds, researchers can observe how the ligand settles into the binding pocket and how the protein adapts to its presence. This can reveal alternative binding modes not identified by docking and can provide a more accurate estimation of the binding free energy.

Furthermore, MD simulations are a powerful tool for predicting how mutations in the target protein might lead to drug resistance. By introducing a mutation into the protein structure in silico and then running an MD simulation with the drug molecule, it is possible to assess whether the mutation disrupts the binding of the inhibitor. This predictive capability is invaluable in the development of next-generation inhibitors that can overcome resistance. For spiro[indoline-3,4'-piperidine] analogues, this could involve simulating their interaction with both the wild-type and mutated forms of their target kinases to anticipate and counteract potential resistance mechanisms.

In Silico Approaches for Scaffold-Based Drug Design

The spiro[indoline-3,4'-piperidine] framework has emerged as a privileged scaffold in medicinal chemistry, valued for its conformational rigidity which can enhance binding specificity to a variety of biological targets. In silico, or computational, approaches are integral to modern drug discovery, enabling the rational design and optimization of lead compounds based on such scaffolds. These methods allow for the exploration of vast chemical space and the prediction of molecular properties, thereby accelerating the identification of novel therapeutic agents. Key strategies in this domain include scaffold hopping to discover new chemotypes and the systematic exploration of chemical space using structurally unique building blocks. nih.govdigitellinc.com For derivatives like 7-fluorospiro[indoline-3,4'-piperidine], these computational techniques guide the synthesis of analogues with potentially improved potency and selectivity. researchgate.netnih.gov

Scaffold hopping is a computational strategy in drug design that aims to identify isofunctional molecules with structurally distinct core frameworks, or scaffolds. nih.gov The goal is to discover novel chemotypes that retain the biological activity of a known active compound but possess improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or novel intellectual property status. digitellinc.com This technique is particularly valuable for moving away from molecular classes with known liabilities. nih.gov Methodologies for scaffold hopping are diverse and can be broadly categorized, with common approaches including heterocycle replacements, ring opening or closure, and topology-based hopping. nih.gov

For a molecule like 7-fluorospiro[indoline-3,4'-piperidine], computational scaffold hopping can be envisioned through several avenues. Starting with the core spirocyclic system, algorithms can search virtual libraries for alternative scaffolds that maintain a similar three-dimensional arrangement of key pharmacophoric features. For instance, the indoline or piperidine ring could be replaced by other heterocyclic systems to generate novel analogues. nih.gov

A practical example of scaffold modification that aligns with the principles of scaffold hopping is seen in the development of spiro-3-indolin-2-one derivatives. Researchers have synthesized complex dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] systems through multi-component reactions. researchgate.netnih.gov While not a direct "hop" from the simpler spiro[indoline-3,4'-piperidine], this work demonstrates how the core indole (B1671886) unit can be integrated into more complex spirocyclic systems to generate compounds with entirely new biological profiles, such as potent antiproliferative properties against various cancer cell lines. researchgate.netnih.gov These synthetic efforts are often guided by computational docking and Quantitative Structure-Activity Relationship (QSAR) models to rationalize and predict the activity of the novel scaffolds. researchgate.net

Table 1: Illustrative Computational Scaffold Hopping Strategies for a Spiro[indoline-3,4'-piperidine] Core

Hopping Strategy Original Scaffold Fragment Potential Hopped Scaffold Rationale
Heterocycle Replacement Indoline Benzofuran, Benzothiophene Maintain aromatic and hydrogen bonding features while altering electronic properties and potential metabolic pathways.
Ring System Isomerism Spiro[indoline-3,4'-piperidine] Spiro[isoindoline-1,4'-piperidine] Change the attachment point of the spiro-fusion to explore different vector orientations of substituents.
Core Ring Modification Piperidine Pyrrolidine, Azepane Alter ring size and conformation to probe binding pocket constraints and modify physicochemical properties.

| Topology-Based Hop | Spirocyclic Junction | Fused Bicyclic System (e.g., Indolizidine) | Retain key pharmacophores in a similar spatial arrangement but with a completely different and potentially more synthetically accessible core topology. |

The exploration of chemical space is a central theme in drug discovery, with a significant push towards molecules that possess greater three-dimensional (3D) character. nih.govnih.gov Historically, compound libraries have been dominated by flat, aromatic structures. Spirocyclic scaffolds, such as spiro[indoline-3,4'-piperidine], are of immense interest because they introduce a rigid, well-defined 3D geometry into molecules. sigmaaldrich.comenamine.net This structural rigidity reduces the conformational entropy penalty upon binding to a protein target and presents substituents in precise spatial orientations, or exit vectors. sigmaaldrich.comenamine.net

Utilizing spirocyclic building blocks like 7-fluorospiro[indoline-3,4'-piperidine] allows for a systematic and efficient exploration of the 3D chemical space around a given pharmacophore. sigmaaldrich.com The spiro center acts as a nexus from which substituents on both the indoline and piperidine rings can be projected into different regions of a target's binding site. The fluorine atom in the 7-position of the indoline ring, for instance, serves as a key modification point that can influence electronic properties and metabolic stability. Further functionalization can be explored at the nitrogen atoms of both rings and at various positions on the aromatic ring. google.com

Research into analogues demonstrates this principle effectively. For example, a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized as potent c-Met/ALK dual inhibitors. nih.gov In this work, complex side chains were attached to the indoline ring, exploring a specific region of chemical space to achieve high potency and selectivity. The study identified that specific stereoisomers and the presence of a methyl group at the benzylic position of the side chain were critical for cellular potency, highlighting the nuanced exploration of chemical space enabled by the spirocyclic core. nih.gov Similarly, other studies have reported the synthesis of spiro heterocycles bearing a piperidine moiety for various therapeutic targets, with in silico modeling and molecular dynamics simulations confirming the stable binding of these rigid structures. nih.gov

Table 2: Examples of Spiro[indoline-3,4'-piperidine] Analogues and Their Contribution to Chemical Space Exploration

Compound/Analogue Series Key Structural Modification(s) Biological Target/Activity Reference
1'-Methylspiro[indoline-3,4'-piperidine] N-methylation of the piperidine ring. Building block for further synthesis. google.com
1-(4-Fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine] Phenyl substitution on indoline nitrogen; N-methylation of piperidine. Intermediate for CNS-active compounds. google.com
Aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones Large aminopyridyl/pyrazinyl ether substituents on the indoline ring; oxo group on indoline; N-methylation of piperidine. Potent and selective c-Met/ALK dual inhibitors. nih.gov
Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones Fusion with a second spiro-pyrrolidine ring and additional piperidine-dione ring. Antiproliferative activity against human cancer cell lines. researchgate.netnih.gov

This systematic, computationally-guided derivatization of the spiro[indoline-3,4'-piperidine] scaffold allows researchers to map structure-activity relationships with high precision, ultimately leading to the identification of optimized drug candidates.

Research Applications in Drug Discovery and Chemical Biology

Development as a Scaffold for Kinase Inhibition Research (e.g., c-Met, ALK, EGFR, VEGFR-2)

The spiro[indoline-3,4'-piperidine] (B44651) framework is a recognized privileged scaffold in the design of kinase inhibitors, which are crucial in oncology research. nih.gov Derivatives of this compound have been instrumental in the development of inhibitors for several critical receptor tyrosine kinases.

Notably, a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized as dual inhibitors of c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase). mdpi.comnih.gov One particular compound, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, was identified as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. mdpi.comnih.gov This compound demonstrated significant inhibition of tumor growth (over 50%) in human gastric carcinoma xenograft models and showed a tangible pharmacodynamic effect by inhibiting c-Met phosphorylation in vivo. mdpi.comnih.gov Further research highlighted that the 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] (B185613) scaffold also yields potent c-Met and ALK inhibitors with demonstrated in vivo efficacy. nih.gov

The scaffold's utility extends to other key kinases involved in cancer progression. A series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones, which are complex structures built upon the spiro-indole core, have shown promising multi-targeted inhibitory properties against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov These receptors are pivotal in tumor-associated angiogenesis and cell proliferation. mdpi.comescholarship.org Certain synthesized agents from this class exhibited greater efficacy than standard treatments like sunitinib (B231) in inhibiting these kinases. mdpi.com The spirooxindole framework, a close relative, has also been explored for creating potent inhibitors of the EGFR tyrosine kinase domain. mdpi.com

Spiro[indoline-3,4'-piperidine] Derivatives in Kinase Inhibition

Compound ClassTarget Kinase(s)Key Research FindingReference
Aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-onesc-Met, ALKIdentified a potent, selective, and orally bioavailable dual inhibitor with >50% tumor growth inhibition in GTL-16 xenograft models. mdpi.comnih.gov
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]c-Met, ALKRecognized as a privileged scaffold; demonstrated single-digit nM biochemical potency and in vivo efficacy. nih.gov
Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivativesEGFR, VEGFR-2Showed multi-targeted inhibitory properties, with some compounds exhibiting higher efficacy than sunitinib. mdpi.comnih.gov

Investigation in Anti-infective Modalities (e.g., Anti-malarial Agents against Plasmodium falciparum)

The indole (B1671886) and spiroindole chemical architectures have been a focus of research for new anti-infective agents, particularly against malaria, which is caused by the parasite Plasmodium falciparum. nih.govnih.gov The rise of drug-resistant parasite strains necessitates the discovery of compounds with novel mechanisms of action. nih.govnih.gov

Through diversity-oriented synthesis, libraries of indole-based compounds, including piperidine-fused indole derivatives, have been screened for anti-plasmodial activity. nih.govnih.gov Studies have identified that certain 1-aryltetrahydro-β-carbolines, which share structural motifs with spiroindoles, display significant activity against both artemisinin-sensitive and artemisinin-resistant strains of P. falciparum. nih.govnih.gov The mechanism of action for some of these compounds involves inducing parasite death through the generation of reactive oxygen species. nih.gov

Furthermore, research into related spiroindolone structures, such as 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones, has yielded compounds with antiplasmodial activity in the low micromolar range against both drug-sensitive (3D7) and drug-resistant (FCR-3) parasite strains. cff.org These findings underscore the potential of the broader spiro[indoline] chemical class as a valuable starting point for the development of new antimalarial drugs that can combat resistance. nih.govcff.org

Studies in Neurobiology and Receptor Modulation (e.g., Neuropeptide Y5 Receptor, Vesicular Acetylcholine (B1216132) Transporter (VAChT), Opioid Receptors)

The 7-Fluorospiro[indoline-3,4'-piperidine] scaffold and its analogues have been investigated for their ability to modulate key proteins in the central nervous system.

Vesicular Acetylcholine Transporter (VAChT): The spiro[indoline-3,4'-piperidine] scaffold has been identified as a novel chemotype that targets the VAChT, a critical protein responsible for loading acetylcholine into synaptic vesicles. nih.govnih.govnih.gov A high-throughput screening identified these compounds as having insecticidal properties by acting on VAChT. nih.gov Subsequent research to develop radioligands for imaging VAChT via positron-emission-tomography (PET) led to the synthesis of a series of spiroindoline derivatives, including a 5-fluoro substituted analogue, to evaluate their binding affinities. rsc.org These studies confirmed that spiroindolines bind to the VAChT, though some derivatives also showed affinity for sigma-1 (σ1) receptors. rsc.org

Neuropeptide Y5 (NPY Y5) Receptor: Spiroindoline urea (B33335) derivatives have been designed and synthesized as antagonists for the NPY Y5 receptor, a target implicated in the regulation of food intake and body weight. dtic.milcff.org One such derivative demonstrated good binding affinity for the Y5 receptor and favorable pharmacokinetic properties. dtic.mil This compound was shown to significantly inhibit food intake induced by a Y5 agonist in rats and suppress body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. dtic.mil Related studies on aryl urea derivatives of spiro[3-oxoisobenzofurane-1(3H),4'-piperidine] also yielded potent and orally active NPY Y5 receptor antagonists. researchgate.net

Opioid Receptors: While direct studies on 7-Fluorospiro[indoline-3,4'-piperidine] and opioid receptors are not prominent, related spirocyclic structures have shown significant activity. For instance, spiro[cyclohexane-pyrano[3,4-b]indole]-amines have been identified as potent agonists at the nociceptin (B549756) (NOP) and mu-opioid peptide (MOP) receptors. nih.gov Additionally, C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] act as potent mu-opioid ligands. dtic.mil The introduction of fluorine into opioid ligands is a known strategy in medicinal chemistry to improve pharmacological profiles, suggesting that fluorinated spiro-piperidine scaffolds are of interest for modulating opioid receptor function. painphysicianjournal.com

Spiro[indoline-3,4'-piperidine] Derivatives in Neurobiology

TargetCompound ClassKey Research FindingReference
Vesicular Acetylcholine Transporter (VAChT)Fluorinated SpiroindolinesIdentified as a novel ligand for VAChT with potential for developing PET imaging agents. rsc.org
Neuropeptide Y5 (NPY Y5) ReceptorSpiroindoline Urea DerivativesAct as potent antagonists, inhibiting agonist-induced food intake and reducing body weight gain in animal models. dtic.mil
Opioid Receptors (Mu, NOP)Related Spiro-indole/Spiro-piperidine ScaffoldsRelated scaffolds show potent agonistic and ligand-binding activity, indicating the potential of the core structure. nih.govdtic.mil

Probes for Cellular Signaling Pathways and Differentiation (e.g., Oligodendrocyte Progenitor Cell (OPC) Differentiation, CFTR Co-Potentiators)

The spiroindoline scaffold has emerged as a powerful tool for creating molecular probes to modulate complex cellular processes, such as cell differentiation and ion channel function.

Oligodendrocyte Progenitor Cell (OPC) Differentiation: Inducing the differentiation of OPCs into mature, myelinating oligodendrocytes is a promising therapeutic strategy for demyelinating diseases like multiple sclerosis. rsc.org A significant breakthrough was the discovery of a potent spiroindoline compound that induces OPC differentiation. rsc.org Further structure-activity relationship (SAR) studies, based on a conformational hypothesis of the spiro core, led to the identification of a 6-CF₃ substituted derivative with even greater potency. rsc.org This work highlights the scaffold's potential for developing regenerative medicines for the central nervous system. rsc.orgnih.gov

CFTR Co-Potentiators: In the context of cystic fibrosis, research has focused on developing modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govnih.gov A closely related class of compounds, spiro[piperidine-4,1'-pyrido[3,4-b]indoles], has been identified as 'co-potentiators'. nih.govcff.org These molecules work in synergy with existing potentiator drugs (like VX-770) to restore the function of certain minimal function CFTR mutants, such as N1303K-CFTR. nih.govcff.org SAR studies led to an analog with a 2,4,5-trifluorobenzyl substituent that showed a 17-fold improvement in potency, demonstrating the value of this spiro-piperidine architecture in developing new therapies for cystic fibrosis. nih.govcff.org

Role as Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

The spiro[indoline-3,4'-piperidine] core is not only a pharmacophore but also a versatile building block in synthetic organic chemistry. Its structure is present in a wide array of biologically important natural alkaloids and pharmaceuticals.

Synthetic chemists utilize the spiroindoline framework as a precursor for creating more complex, privileged heterocyclic structures. For example, the scaffold is used in multi-component reactions to construct novel and elaborate dispirooxindole motifs, such as dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline]. These reactions are often highly diastereoselective and efficient.

The development of diverse synthetic methodologies, including the Fischer indole synthesis and intramolecular Heck reactions, allows for flexible and convergent synthesis of the spiro[indoline-3,4'-piperidine] core itself. nih.gov This accessibility enables its use in diversity-oriented synthesis to generate large libraries of compounds for high-throughput screening, which has been successful in identifying novel bioactive agents. nih.govnih.gov The inherent reactivity and stereochemical richness of the scaffold make it a valuable component for the synthesis of complex molecular architectures and natural product analogues. mdpi.com

Future Directions and Challenges in 7 Fluorospiro Indoline 3,4 Piperidine Research

Development of Highly Stereoselective and Sustainable Synthetic Routes for Fluorinated Spiroindolines

The synthesis of spiroindolines, particularly those bearing a fluorine substituent, presents unique challenges in achieving high stereoselectivity and sustainability. The creation of the spirocyclic core, which contains a quaternary carbon center, often requires carefully controlled reaction conditions to favor the desired diastereomer.

A significant challenge lies in the development of catalytic asymmetric methods that can provide enantiomerically pure fluorinated spiroindolines. The use of chiral catalysts, such as those based on N,N'-dioxide–Dy(III) complexes, has shown promise in the asymmetric synthesis of polycyclic spiroindolines through cascade reactions. rsc.org Future research will likely focus on expanding the scope of these catalytic systems to accommodate a wider range of substrates and to improve enantioselectivity.

Furthermore, there is a growing emphasis on developing sustainable synthetic routes that minimize the use of hazardous reagents and solvents. rsc.org This includes the exploration of solvent-free reaction conditions and the use of recyclable catalysts. An intramolecular Heck reaction represents a novel and sustainable pathway for the synthesis of spiroindolines with electron-poor aromatic rings. researchgate.net

Key Synthetic Strategies for Spiroindolines:

Synthetic StrategyDescriptionKey AdvantagesReference
Multicomponent Reactions Multiple starting materials react in a single pot to form a complex product.High efficiency, atom economy, reduced waste. mdpi.com
Fischer Indole (B1671886) Synthesis Formation of an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone.Reliable, allows for convergent functionalization. researchgate.net
1,3-Dipolar Cycloaddition A [3+2] cycloaddition reaction to form a five-membered ring.High regio- and stereospecificity. nih.gov
Intramolecular Heck Reaction An intramolecular coupling reaction to form a new C-C bond.Suitable for electron-poor aromatic rings. researchgate.net
Catalytic Asymmetric Cascade Reactions A series of reactions catalyzed by a chiral catalyst to produce an enantiomerically enriched product.Access to chiral spiroindolines. rsc.org

Advanced Fluorination Strategies for the Modulation of Biological Profiles and Target Selectivity

The introduction of fluorine into a molecule can have profound effects on its biological activity, metabolic stability, and binding affinity. nih.gov In the context of 7-fluorospiro[indoline-3,4'-piperidine], the fluorine atom can alter the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with target proteins.

Traditional fluorination methods often involve harsh reagents and lack regioselectivity. nih.gov Modern synthetic chemistry has seen a shift towards the development of milder and more selective fluorinating agents. nih.gov Late-stage fluorination, where the fluorine atom is introduced at a late step in the synthetic sequence, is particularly attractive as it allows for the rapid generation of fluorinated analogs from a common precursor.

Advanced strategies for the fluorination of complex molecules include nucleophilic and electrophilic fluorination methods. ucla.edu The development of new deoxyfluorination reagents and metal-mediated fluorination techniques has enabled the precise introduction of fluorine under mild conditions. nih.gov For instance, the use of reagents like Selectfluor has become a key strategy in modern fluorination chemistry. ucla.edu

Future research in this area will focus on developing novel fluorination methods that are compatible with the spiroindoline scaffold and allow for the selective introduction of fluorine at various positions. This will enable a more systematic exploration of the structure-activity relationships (SAR) and the fine-tuning of the biological profile of these compounds. The ability to strategically place fluorine atoms will be crucial for optimizing target selectivity and minimizing off-target effects.

Impact of Fluorination on Drug Properties:

PropertyEffect of Fluorine SubstitutionReference
Metabolic Stability Can block sites of metabolism, increasing the half-life of the drug. nih.gov
Binding Affinity Can form favorable interactions with the target protein, increasing potency. nih.gov
Lipophilicity Can increase lipophilicity, affecting cell permeability and distribution. nih.gov
pKa Can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH. nih.gov

Comprehensive Computational Modeling for De Novo Design and Rational Optimization of Spiroindoline Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, enabling the de novo design and rational optimization of lead compounds. mdpi.com For the 7-fluorospiro[indoline-3,4'-piperidine] scaffold, computational methods can provide valuable insights into its binding modes with various biological targets and guide the design of more potent and selective inhibitors.

Molecular docking studies are frequently used to predict the binding orientation of spiroindoline derivatives within the active site of a target protein. mdpi.comunisi.it This information can be used to identify key interactions and to design modifications that enhance binding affinity. For example, docking studies have been used to understand the binding of spiroindoline-based inhibitors to histone deacetylase 6 (HDAC6) and to guide the design of more selective inhibitors. unisi.it

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts.

De novo design algorithms can be employed to generate novel molecular structures that are predicted to bind to a specific target. nih.gov These methods can explore a vast chemical space and propose innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches.

The primary challenge in computational modeling is the accuracy of the scoring functions and the need for experimental validation. Future efforts will focus on developing more accurate and reliable computational methods, as well as integrating computational predictions with experimental data to create a more efficient drug discovery pipeline.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for this Scaffold

The spiroindoline scaffold has been shown to interact with a diverse range of biological targets, highlighting its potential as a versatile platform for drug discovery. While some targets have been well-characterized, there is significant opportunity to explore novel biological targets and to elucidate new mechanisms of action for this chemical class.

Known biological targets for spiroindoline derivatives include:

Histone Deacetylases (HDACs): Spiroindoline-based compounds have been developed as selective inhibitors of HDAC6, which is a promising target for the treatment of cancer and neurodegenerative diseases. unisi.itnih.gov

c-Met and ALK: Dual inhibitors of the c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases have been identified from a series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, showing potential as anticancer agents. nih.gov

Tankyrases: A spiroindoline derivative, RK-287107, was discovered as a potent inhibitor of tankyrases (TNKS/TNKS2), which are involved in the Wnt/β-catenin signaling pathway implicated in cancer. nih.gov

MDM2: Spirooxindole derivatives have been designed as dual inhibitors of MDM2 and HDACs, representing a novel strategy for cancer therapy. nih.gov

Vesicular Acetylcholine (B1216132) Transporter (VAChT): Spiroindolines have been identified as acting on VAChT, a novel target for insecticides. researchgate.net

Future research should focus on screening 7-fluorospiro[indoline-3,4'-piperidine] and its derivatives against a broader range of biological targets to uncover new therapeutic applications. This could involve high-throughput screening campaigns against diverse target classes, as well as phenotypic screening to identify compounds with desired cellular effects without a priori knowledge of the target. Elucidating the mechanism of action of active compounds will be crucial for understanding their therapeutic potential and for guiding further optimization.

Q & A

Q. What established synthetic routes exist for 7-Fluorospiro[indoline-3,4'-piperidine], and how can their efficiency be systematically evaluated?

  • Methodological Answer : The synthesis typically involves multi-step reactions with reagents like aniline derivatives, methyl propiolate, and isothiocyanates under reflux conditions, followed by purification via column chromatography . Efficiency is evaluated by comparing yields, reaction time, and purity (e.g., HPLC-MS and NMR data). Green chemistry approaches, such as ionic liquid catalysis ([NMP]H₂PO₄), can also be explored to reduce environmental impact . Key metrics include atom economy, solvent sustainability, and scalability.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 7-Fluorospiro[indoline-3,4'-piperidine]?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., Bruker AV-600) to confirm fluorination at position 7 and spirocyclic connectivity. Chemical shifts for the fluorine atom and adjacent protons are critical markers .
  • X-ray Crystallography : Single-crystal analysis (e.g., Bruker Smart APEX-2 CCD) resolves stereochemistry and bond angles. Reference CCDC deposition numbers (e.g., 843674) for structural validation .
  • IR and HRMS : Confirm functional groups (e.g., C-F stretch at ~1100 cm⁻¹) and molecular weight (e.g., ESI-HRMS on Bruker maXis) .

Q. How can researchers align their studies on this compound with a theoretical framework in medicinal chemistry?

  • Methodological Answer : Link synthesis to drug design theories, such as structure-activity relationships (SAR) for CNS targets. For example, the spirocyclic core may mimic bioactive conformations of dopamine receptor ligands. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses, such as exploring fluorination effects on blood-brain barrier permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 7-Fluorospiro[indoline-3,4'-piperidine] while minimizing by-products?

  • Methodological Answer : Employ factorial design (e.g., 2³ factorial experiments) to test variables like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. ethanol). Monitor intermediates via TLC and optimize quenching steps to prevent dimerization . Advanced purification techniques, such as preparative HPLC, can isolate low-abundance by-products for structural analysis .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodological Answer :
  • Solvent Effects : Re-acquire NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
  • Dynamic Processes : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening signals.
  • Cross-Validation : Compare with X-ray data (e.g., dihedral angles in CCDC 843674) to confirm static vs. dynamic structural features .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies using DOE (Design of Experiments):
  • pH Range : Test 1–14 (buffer solutions) at 25°C and 40°C.
  • Analytical Tools : Track degradation via UPLC-MS and quantify decomposition products.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard lab conditions .

Q. How can researchers integrate computational methods to predict the biological activity of 7-Fluorospiro[indoline-3,4'-piperidine] derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina.
  • QSAR Modeling : Train models on fluorinated spiroindoline libraries to correlate substituent effects (e.g., logP, polar surface area) with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Methodological and Theoretical Considerations

What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound’s mechanism of action?

  • Methodological Answer : Apply the PICO framework :
  • Population : In vitro enzyme/receptor models.
  • Intervention : Dose-dependent inhibition by 7-Fluorospiro[indoline-3,4'-piperidine].
  • Comparison : Positive controls (e.g., known inhibitors).
  • Outcome : IC₅₀ values or binding affinity (Kd).
    Use FINER to ensure feasibility (e.g., assay availability) and novelty (e.g., unexplored fluorination sites) .

Q. How can factorial design be applied to study synergistic effects of substituents on the compound’s physicochemical properties?

  • Methodological Answer : Design a 2⁴ factorial experiment varying substituents (e.g., -F, -Cl, -CH₃, -OCH₃) at positions 5, 6, 7, and 8. Measure outcomes like solubility (HPLC logS), lipophilicity (shake-flask logP), and thermal stability (DSC). Statistical analysis (ANOVA) identifies significant interactions and optimal substituent combinations .

Safety and Compliance

Q. What safety protocols are critical when handling 7-Fluorospiro[indoline-3,4'-piperidine] in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/ISO 4849).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation (P304+P340 in SDS) .
  • Spill Management : Neutralize acidic/by-product residues with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.